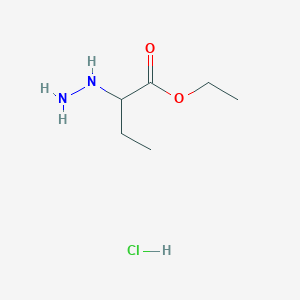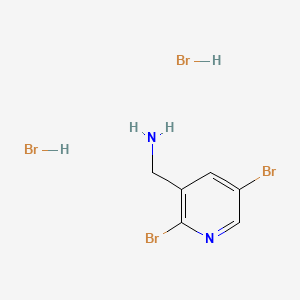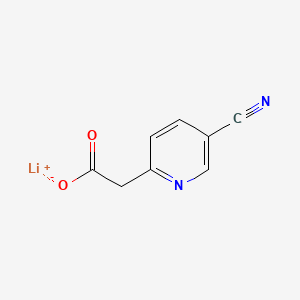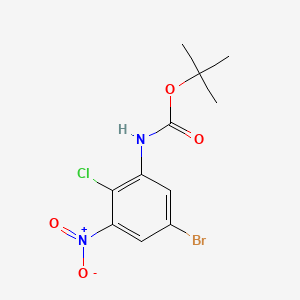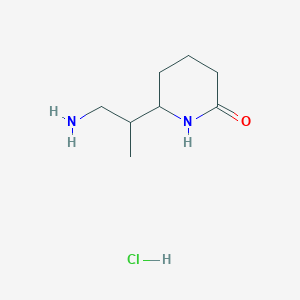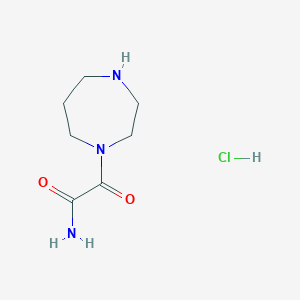![molecular formula C27H26N2OS2 B13497784 2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentanone core with two ethylidene groups and benzothiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between cyclopentanone and benzothiazole derivatives under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,5E)-2,5-bis({2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one
- (2E,5E)-2,5-bis({2-[(2Z)-3-phenyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one
Uniqueness
Compared to similar compounds, (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one is unique due to its specific ethylidene and benzothiazole substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H26N2OS2 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(2E,5E)-2,5-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C27H26N2OS2/c1-3-28-21-9-5-7-11-23(21)31-25(28)17-15-19-13-14-20(27(19)30)16-18-26-29(4-2)22-10-6-8-12-24(22)32-26/h5-12,15-18H,3-4,13-14H2,1-2H3/b19-15+,20-16+,25-17-,26-18- |
Clave InChI |
KNCTWHWLDNORSX-CSRDZSHGSA-N |
SMILES isomérico |
CCN1/C(=C/C=C\2/C(=O)/C(=C/C=C/3\SC4=CC=CC=C4N3CC)/CC2)/SC5=CC=CC=C15 |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


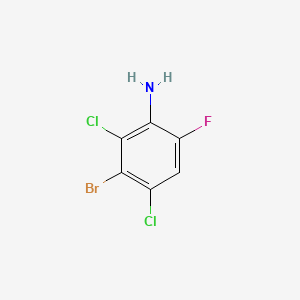

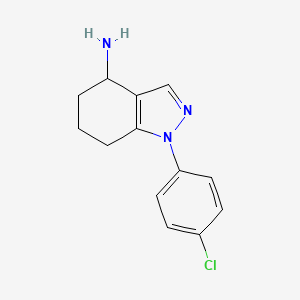
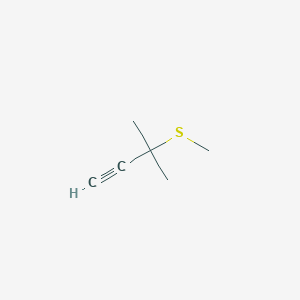
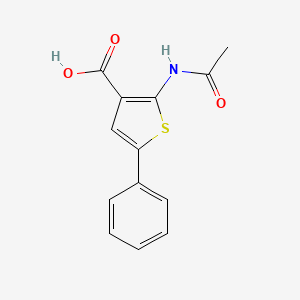
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
